molecular formula C29H42O11 B12294222 3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide CAS No. 22333-73-9

3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide

Cat. No.: B12294222
CAS No.: 22333-73-9
M. Wt: 566.6 g/mol
InChI Key: AZOXLPPOBHVORY-UHFFFAOYSA-N
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Description

3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide is a complex organic compound with significant biological activity. It belongs to the class of cardenolides, which are known for their potent effects on the cardiovascular system. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a unique glycosidic linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide involves several steps, starting from simpler precursors. The key steps include:

    Formation of the steroid nucleus: This is typically achieved through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce the hydroxyl groups at specific positions on the steroid nucleus.

    Glycosylation: The glycosidic linkage is formed by reacting the hydroxyl group at the 3beta position with 6-deoxy-alpha-L-mannopyranose under acidic conditions.

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, such as the use of genetically engineered microorganisms to produce the steroid nucleus, followed by chemical modification to introduce the necessary functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group at the 19-position to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 19-keto derivatives.

    Reduction: Formation of 19-hydroxy derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of cardenolides.

    Biology: Investigated for its effects on cellular processes, particularly those involving ion transport.

    Medicine: Explored for its potential therapeutic effects on cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making this compound useful in the treatment of certain heart conditions.

Comparison with Similar Compounds

Similar Compounds

    Digitoxin: Another cardenolide with similar effects on the cardiovascular system.

    Ouabain: Known for its potent inhibition of sodium-potassium ATPase.

    Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.

Uniqueness

3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacological profile and reactivity.

Properties

CAS No.

22333-73-9

Molecular Formula

C29H42O11

Molecular Weight

566.6 g/mol

IUPAC Name

5,11,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C29H42O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)21-18(4-7-28(27,36)10-16)29(37)8-5-17(15-9-20(32)38-12-15)26(29,2)11-19(21)31/h9,13-14,16-19,21-25,31,33-37H,3-8,10-12H2,1-2H3

InChI Key

AZOXLPPOBHVORY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C=O)O)O)O

melting_point

192 - 194 °C

physical_description

Solid

Origin of Product

United States

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